Cas no 108847-21-8 (2-Thianthrenylboronic acid)

2-Thianthrenylboronic acid is a specialized boronic acid derivative featuring a thianthrene core, which imparts unique electronic and steric properties. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where its stability and reactivity enable efficient formation of carbon-carbon bonds in complex synthetic pathways. The thianthrene moiety enhances solubility in organic solvents, facilitating handling in various reaction conditions. Its robust structure ensures compatibility with a wide range of functional groups, making it a versatile building block for pharmaceuticals, agrochemicals, and advanced materials. The product is typically supplied with high purity, ensuring reliable performance in demanding applications. Proper storage under inert conditions is recommended to maintain its stability.
2-Thianthrenylboronic acid structure
2-Thianthrenylboronic acid structure
商品名:2-Thianthrenylboronic acid
CAS番号:108847-21-8
MF:C12H9BO2S2
メガワット:260.13966
MDL:MFCD06801664
CID:95876
PubChem ID:15247180

2-Thianthrenylboronic acid 化学的及び物理的性質

名前と識別子

    • Boronic acid, 2-thianthrenyl-
    • Thianthren-2-y1 boronic acid
    • thianthren-2-ylboronic acid
    • AB30027
    • ACMC-20mbup
    • AGN-PC-00OMCW
    • CTK0D6111
    • LS11087
    • SureCN911259
    • THIANTHRENE-2-BORONIC ACID
    • 2-Thianthrenylboronic acid
    • DTXSID20570437
    • 108847-21-8
    • AKOS030568840
    • Thianthren-2-ylboronicacid
    • MFCD06801664
    • R10037
    • AS-59907
    • (THIANTHREN-2-YL)BORONIC ACID
    • SCHEMBL911259
    • THIANTHREN-2-YL BORONIC ACID
    • CS-0440727
    • DB-246393
    • MDL: MFCD06801664
    • インチ: InChI=1S/C12H9BO2S2/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7,14-15H
    • InChIKey: GCSOJZMPHLRBMJ-UHFFFAOYSA-N
    • ほほえんだ: C1C2=C(SC3C(S2)=CC=CC=3)C=CC=1B(O)O

計算された属性

  • せいみつぶんしりょう: 259.01737
  • どういたいしつりょう: 260.0137020g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.1Ų

じっけんとくせい

  • PSA: 40.46

2-Thianthrenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T99970-5g
Thianthren-2-ylboronic acid
108847-21-8 95%
5g
¥2050.0 2023-09-06
Chemenu
CM133416-1g
Thianthren-2-ylboronic acid
108847-21-8 97%
1g
$*** 2023-04-03
abcr
AB496005-5 g
Thianthren-2-y1 boronic acid
108847-21-8
5g
€670.20 2023-04-19
A2B Chem LLC
AD65243-1g
Thianthren-2-ylboronic acid
108847-21-8 97%
1g
$155.00 2024-04-20
1PlusChem
1P007UFV-1g
Boronic acid, 2-thianthrenyl-
108847-21-8 97%
1g
$180.00 2025-02-22
Aaron
AR007UO7-100mg
Boronic acid, 2-thianthrenyl-
108847-21-8 95%
100mg
$42.00 2025-01-23
eNovation Chemicals LLC
D770143-250mg
Boronic acid, 2-thianthrenyl-
108847-21-8 95%
250mg
$120 2025-02-21
eNovation Chemicals LLC
D770143-100mg
Boronic acid, 2-thianthrenyl-
108847-21-8 95%
100mg
$85 2025-02-20
Crysdot LLC
CD11354383-5g
Thianthren-2-ylboronic acid
108847-21-8 97%
5g
$380 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1511394-100mg
Thianthren-2-ylboronic acid
108847-21-8 98%
100mg
¥285.00 2024-08-09

2-Thianthrenylboronic acid 関連文献

2-Thianthrenylboronic acidに関する追加情報

2-Thianthrenylboronic Acid: A Comprehensive Overview

The compound with CAS No. 108847-21-8, commonly referred to as 2-Thianthrenylboronic Acid, has garnered significant attention in the fields of organic chemistry and materials science due to its unique properties and potential applications. This compound is a derivative of thianthrene, a polycyclic aromatic hydrocarbon, and incorporates a boronic acid group, which introduces versatile reactivity and functionality.

Thianthrene itself is a tricyclic aromatic compound with a fused bicyclo[4.4.0]decane skeleton, known for its rigid structure and high stability. The introduction of the boronic acid group at the 2-position of thianthrene imparts new electronic and chemical properties to the molecule, making it a valuable building block in organic synthesis.

Recent studies have highlighted the importance of 2-Thianthrenylboronic Acid in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in the synthesis of biaryls, which are crucial components in pharmaceuticals, agrochemicals, and advanced materials. The boronic acid group acts as an excellent leaving group, enabling efficient coupling with aryl halides under palladium catalysis.

In addition to its role in cross-coupling reactions, 2-Thianthrenylboronic Acid has been explored for its potential in optoelectronic materials. The rigid and planar structure of thianthrene contributes to strong π-π interactions, which are desirable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have demonstrated that incorporating this compound into conjugated polymers can enhance charge transport properties and improve device performance.

The synthesis of 2-Thianthrenylboronic Acid typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the Friedel-Crafts alkylation of thianthrene followed by functionalization with a boronic acid group using nucleophilic substitution or coupling reactions.

Recent advancements in green chemistry have also led to more sustainable methods for synthesizing 2-Thianthrenylboronic Acid. For instance, researchers have developed catalyst-free protocols that minimize the use of hazardous reagents and reduce environmental impact. These methods often leverage microwave-assisted synthesis or ultrasound irradiation to accelerate reaction rates and improve yields.

The stability and reactivity of 2-Thianthrenylboronic Acid make it an attractive candidate for various applications beyond traditional organic synthesis. For example, it has been used as a precursor for synthesizing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are highly porous materials with applications in gas storage, catalysis, and sensing.

In conclusion, 2-Thianthrenylboronic Acid (CAS No. 108847-21-8) is a versatile compound with significant potential in multiple areas of chemistry and materials science. Its unique combination of structural rigidity and functional reactivity positions it as an important tool for advancing cutting-edge research and industrial applications.

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